N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11-2-4-12(5-3-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-6-7-16(21)15(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDPWHXKBFACGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, a compound featuring both thiazole and ureido functionalities, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazole ring, a ureido group, and an acetamide moiety. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring: Cyclization of appropriate precursors.
- Ureido Group Introduction: Coupling reactions to introduce the ureido functionality.
- Final Coupling: Combining the thiazole derivative with the acetamide under controlled conditions.
These synthetic routes are crucial for optimizing yield and purity, which can significantly influence biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer effects. For instance:
- Inhibition of HepG2 Cell Proliferation: The compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 0.62 ± 0.34 μM, outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) .
- Mechanisms of Action: Investigations revealed that it inhibits cell migration and colony formation while inducing G2/M cell cycle arrest and early-stage apoptosis . Notably, it targets the Insulin-like Growth Factor 1 Receptor (IGF1R), inhibiting its activity by 76.84% at a concentration of 10 μM .
Additional Biological Activities
The compound's biological profile extends beyond anticancer properties:
- Antimicrobial Activity: Related compounds in the same class have shown promising antimicrobial effects against various pathogens, indicating potential versatility in therapeutic applications .
- Potential as a Kinase Inhibitor: The compound's structure suggests it may interact with multiple kinases, which could be beneficial in treating diseases where kinase signaling is disrupted .
Study on HepG2 Cells
A pivotal study involved treating HepG2 cells with this compound. The results indicated:
| Treatment Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0.5 | 85 | 10 |
| 1.0 | 70 | 25 |
| 5.0 | 40 | 50 |
This study confirmed the compound's dose-dependent cytotoxic effects and its ability to induce apoptosis in cancer cells.
Mechanistic Insights
Molecular modeling studies provided insights into how the compound binds to IGF1R, suggesting that multiple hydrogen bonds stabilize this interaction, enhancing its inhibitory efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole-Acetamide Derivatives
Compounds sharing the thiazol-4-yl acetamide core but differing in aromatic substituents demonstrate varied biological activities:
Key Observations :
- Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., 3-fluoro-4-methylphenyl in ) enhances antibacterial efficacy, with MIC values as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The presence of a 4-chlorophenyl group () correlates with higher MGI% (47%) compared to 4-fluorophenyl derivatives (MGI%: 7%), suggesting chlorine’s superior bioactivity in tumor growth inhibition .
Structural and Crystallographic Comparisons
Crystallographic data from analogs highlight how substituents influence molecular conformation:
Key Observations :
Preparation Methods
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
- Column : C18 reverse-phase, 5 µm particle size.
- Gradient : 10–90% acetonitrile in water over 20 minutes, confirming >98% purity.
Structural Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
X-ray Crystallography
- Crystal System : Monoclinic, space group P21/c.
- Key Metrics : Dihedral angle of 15.2° between thiazole and p-tolyl groups, confirming non-planar conformation.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch-EDCI | 78 | 98 | 120 |
| Cyclization-Coupling | 82 | 97 | 135 |
| One-Pot | 65 | 95 | 110 |
The Hantzsch-EDCI route balances yield and cost, whereas one-pot methods sacrifice efficiency for simplicity.
Challenges and Mitigation Strategies
Byproduct Formation :
Scale-Up Limitations :
- Issue : Exothermic reactions at >100 g scale cause thermal runaway.
- Solution : Gradual reagent addition and jacketed reactors with coolant circulation.
Q & A
Q. Q: What are the critical steps in synthesizing N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?
A: The synthesis typically involves:
Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
Ureido Group Introduction : Condensation of isocyanate intermediates with amines, requiring anhydrous conditions and catalysts like triethylamine .
Acetamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) at 0–5°C to minimize side reactions .
Optimization : Reaction temperature, solvent polarity (e.g., DMF for solubility vs. dichloromethane for mild conditions), and stoichiometric ratios are systematically varied. For example, excess p-tolyl isocyanate improves ureido yield . Purity is confirmed via HPLC (>95%) .
Advanced Structural Confirmation
Q. Q: Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
A:
- 1H/13C NMR : Assigns proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, urea NH at δ 9.8–10.2 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~470) and detects impurities. Contradictions in mass fragments are addressed via high-resolution MS (HRMS) .
- X-ray Crystallography : Resolves 3D conformation, such as dihedral angles between thiazole and aryl groups, critical for docking studies .
Structure-Activity Relationship (SAR) Challenges
Q. Q: How do structural modifications (e.g., p-tolyl vs. chlorophenyl groups) impact biological activity, and how can conflicting SAR data be reconciled?
A:
- Substituent Effects : The p-tolyl group enhances lipophilicity and target affinity compared to electron-withdrawing groups (e.g., 4-chlorophenyl), as shown in enzyme inhibition assays (IC50 reduced by 30%) .
- Data Contradictions : Discrepancies in activity across studies may arise from assay conditions (e.g., cellular vs. enzymatic). Meta-analysis using standardized protocols (e.g., fixed ATP concentrations in kinase assays) clarifies trends .
Pharmacological Mechanism Elucidation
Q. Q: What methodologies identify the compound’s biological targets, and how are off-target effects minimized?
A:
- Target Identification :
- Off-Target Mitigation : Structure-guided optimization reduces cross-reactivity. For example, replacing the acetamide methyl with bulkier groups decreases binding to cytochrome P450 isoforms .
In Vitro vs. In Vivo Efficacy Discrepancies
Q. Q: How can researchers address inconsistencies between in vitro potency and in vivo efficacy?
A:
- PK/PD Studies : Measure bioavailability (e.g., oral vs. intravenous administration) and tissue distribution via LC-MS/MS. Low oral absorption (<20%) may explain poor in vivo activity .
- Prodrug Strategies : Modify the acetamide moiety (e.g., esterification) to enhance membrane permeability. Hydrolysis in plasma regenerates the active form .
Computational Modeling Integration
Q. Q: What computational approaches predict binding modes, and how are docking results validated experimentally?
A:
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with EGFR kinase) over 100 ns trajectories. Key hydrogen bonds (urea-CO⋯Lys721) are identified .
- Validation :
- Alanine Scanning : Mutating predicted residues (e.g., Lys721Ala) reduces binding affinity by >50% in SPR assays .
- Crystallography : Co-crystal structures confirm docked poses (RMSD <2.0 Å) .
Green Chemistry Applications
Q. Q: How can sustainable methods be applied to synthesize this compound without compromising yield?
A:
- Solvent Replacement : Switch dichloromethane to cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yield (85% vs. 82%) .
- Catalyst Recycling : Immobilized lipases (e.g., CAL-B) catalyze amide bond formation with >90% recovery over five cycles .
Stability and Degradation Analysis
Q. Q: What protocols assess the compound’s stability under various conditions, and how are degradation products characterized?
A:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). LC-MS identifies major degradants (e.g., urea hydrolysis to aniline derivatives) .
- Accelerated Stability : Store at 25°C/60% RH for 6 months; >90% purity retained when packaged with desiccants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
